![molecular formula C18H19FN4 B6058772 N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

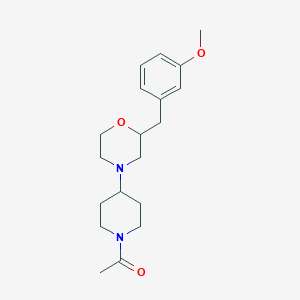

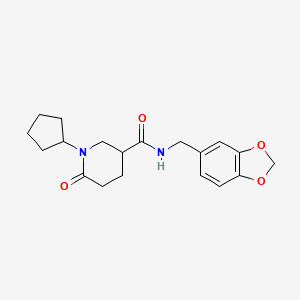

“N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a cyclopentyl group, a 4-fluorophenyl group, a methyl group, and an amine group .

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidine compounds often involves the reaction of a 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with guanidine . The reaction is typically carried out in a solvent like methanol .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the attached cyclopentyl, 4-fluorophenyl, methyl, and amine groups . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .科学研究应用

Antitubercular Agent

Pyrazolo[1,5-a]pyrimidines have been explored for their potential as antitubercular agents. The structural analogs of this compound have shown promising results against Mycobacterium tuberculosis . For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their minimum inhibitory concentration (MIC) against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis, with some compounds displaying in vitro activity .

Anti-Inflammatory Activity

The pyrimidine moiety is known for its anti-inflammatory properties. Research has indicated that pyrimidine derivatives can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This suggests that N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine could be a candidate for developing new anti-inflammatory drugs.

Pharmacokinetic Studies

The physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their molecular weight and ClogP values, are conducive to maintaining drug-likeness during lead optimization. This makes them suitable subjects for pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles .

未来方向

作用机制

Target of Action

Similar compounds have been reported to target kinases , and some pyrrolo[2,3-d]pyrimidine derivatives have shown activity against Mycobacterium tuberculosis .

Mode of Action

It’s known that kinase inhibitors typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting cellular signaling . In the case of anti-tubercular agents, they often inhibit essential biochemical pathways in the bacteria, leading to its death .

Biochemical Pathways

Kinase inhibitors generally disrupt signal transduction pathways, leading to altered cell growth and proliferation . Anti-tubercular agents can affect a variety of bacterial pathways, including cell wall synthesis, protein synthesis, and DNA replication .

Pharmacokinetics

It’s worth noting that the drug-likeness of a compound can be influenced by factors such as its molecular weight and clogp value .

Result of Action

Kinase inhibitors can lead to cell cycle arrest and apoptosis . Anti-tubercular agents can result in the death of Mycobacterium tuberculosis .

属性

IUPAC Name |

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4/c1-12-10-17(22-15-4-2-3-5-15)23-18(21-12)16(11-20-23)13-6-8-14(19)9-7-13/h6-11,15,22H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZGKWITVKFFQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorophenyl)piperazine](/img/structure/B6058696.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B6058706.png)

![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)

![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)

![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)

![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)

![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)

![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)